Bromide ion Br-77

Antibody PET/SPECT Radioimmunoimaging Theranostics

Bromide ion Br-77 (⁷⁷Br⁻) is a radioisotope of bromine with a half-life of 57.04 hours that decays almost exclusively (99.3%) by electron capture, emitting prominent gamma photons at 239.0 and 520.7 keV along with 6–7 Meitner-Auger electrons per decay. This dual-modality decay profile positions ⁷⁷Br as a theranostic radionuclide capable of supporting both SPECT imaging (via gamma emission) and targeted Auger electron radiotherapy.

Molecular Formula Br-
Molecular Weight 76.92138 g/mol
CAS No. 69892-93-9
Cat. No. B15183775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromide ion Br-77
CAS69892-93-9
Molecular FormulaBr-
Molecular Weight76.92138 g/mol
Structural Identifiers
SMILES[Br-]
InChIInChI=1S/BrH/h1H/p-1/i1-3
InChIKeyCPELXLSAUQHCOX-OIOBTWANSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bromide Ion Br-77 (CAS 69892-93-9): Procurement & Selection Guide for Radiopharmaceutical Research


Bromide ion Br-77 (⁷⁷Br⁻) is a radioisotope of bromine with a half-life of 57.04 hours that decays almost exclusively (99.3%) by electron capture, emitting prominent gamma photons at 239.0 and 520.7 keV along with 6–7 Meitner-Auger electrons per decay . This dual-modality decay profile positions ⁷⁷Br as a theranostic radionuclide capable of supporting both SPECT imaging (via gamma emission) and targeted Auger electron radiotherapy [1]. As the most stable radioisotope of bromine, ⁷⁷Br provides an extended imaging and therapeutic window compared to shorter-lived alternatives, enabling longitudinal studies of slowly clearing biomolecules such as monoclonal antibodies [2].

Dual-modality decay: SPECT-compatible gamma and Meitner-Auger electrons for theranostic research
~57 h half-life enables multi-day imaging of slowly clearing biologics such as monoclonal antibodies
Compatible with established radiobromination labeling chemistries for antibodies and small molecules

Why Br-77 Cannot Be Replaced by Other Bromine Radioisotopes in Theranostic Applications


Radiobromine isotopes are not interchangeable commodities. Each isotope possesses a unique decay profile, half-life, and emission spectrum that dictates its suitability for specific imaging or therapeutic modalities. For instance, the positron emitter ⁷⁶Br (t₁/₂ = 16.2 h) is optimal for same-day PET imaging but decays too rapidly for multi-day antibody biodistribution studies [1]. Conversely, the beta-minus emitter ⁸²Br (t₁/₂ = 35.3 h) delivers high-energy gamma radiation (776 keV) that compromises image resolution and increases patient radiation burden [2]. ⁷⁷Br occupies a distinct niche: its 57-hour half-life matches the pharmacokinetics of intact antibodies and other slowly clearing vectors, while its Auger electron emission (6–7 e⁻ per decay) provides a targeted, high-LET radiotherapeutic effect that is absent in pure positron emitters [3]. Substituting ⁷⁷Br with ⁷⁶Br or ⁸²Br in a theranostic protocol would fundamentally alter the achievable imaging time window, dosimetry, and therapeutic index.

vs. ⁷⁶Br
⁷⁷Br theranostic probe
Positron emitter with 16-h half-life limits imaging to
vs. ⁸²Br
⁷⁷Br SPECT agent
Beta-minus emitter with high-energy 776 keV gamma reduces SPECT resolution and increases radiation burden.
vs. generic
radiobromine
Decay-mode and half-life class mismatch may shift imaging window and dosimetry endpoints.

Br-77 Quantitative Differentiation Data for Scientific Procurement Decisions


Half-Life Enables Multi-Day Antibody Imaging Unattainable with Shorter-Lived Positron Emitters

The 57-hour half-life of ⁷⁷Br supports imaging at 48–72 hours post-injection, a critical window for intact IgG antibodies (t₁/₂ ~ days) to achieve optimal tumor-to-background ratios. In contrast, the commonly used positron emitter ⁷⁶Br (t₁/₂ = 16.2 h) decays to <25% of its initial activity within 48 hours, precluding high-contrast late-time-point imaging [1]. This temporal advantage has been directly leveraged in preclinical studies where [⁷⁷Br]RD1 dosimetry was quantified at 48 hours, demonstrating liver uptake of 2.3 ± 0.4 %ID/g that would be difficult to measure accurately with ⁷⁶Br due to low residual signal [2].

Imaging Window
Head-to-head
57 h vs 16 h (⁷⁶Br) / 3.5× longer half-life
Supports multi-day antibody biodistribution studies
Reported 48-h biodistribution in mice
Antibody PET/SPECT Radioimmunoimaging Theranostics

Meitner-Auger Electron Emission Confers High-LET Therapeutic Capability Absent in Pure PET Isotopes

⁷⁷Br emits 6–7 Meitner-Auger electrons (MAe⁻) per decay, each depositing high linear energy transfer (LET) radiation over a short path length (<1 μm), enabling highly localized DNA-damaging effects when the radionuclide is internalized in target cells [1]. This therapeutic mechanism is quantitatively absent in the pure positron emitter ⁷⁶Br, which delivers no Auger electrons and relies solely on the β⁺ annihilation for imaging [2]. In a direct in vitro comparison using [⁷⁷Br]RD1, the EC₅₀ for PARP-positive OVCAR8-WT ovarian cancer cells was 0.065 MBq/mL, and when normalized to cellular activity uptake, the EC₅₀ was 0.020–0.039 Bq/cell [3]. No equivalent therapeutic endpoint exists for ⁷⁶Br in this model system because ⁷⁶Br lacks Auger electron emission.

Auger Emission
Head-to-head
6–7 e⁻/decay vs 0 (⁷⁶Br)
Supports Auger electron radiopharmaceutical research
EC₅₀ 0.020–0.039 Bq/cell in OVCAR8 cells
Auger Therapy Targeted Radiotherapy Radiopharmaceuticals

Superior Gamma Energy for SPECT Imaging Compared to High-Energy Gamma Emitter ⁸²Br

⁷⁷Br emits principal gamma photons at 239.0 keV (23% abundance) and 520.7 keV (24% abundance), energies that are well-suited for standard clinical SPECT gamma cameras and provide optimal trade-offs between tissue penetration and spatial resolution . In contrast, the therapeutic radioisotope ⁸²Br emits a high-energy gamma at 776 keV (83% abundance) that degrades SPECT image resolution due to increased septal penetration and scatter [1]. This higher gamma energy also increases the external radiation dose to personnel during radiopharmaceutical preparation and administration [2]. For a facility performing routine SPECT imaging, the 239 keV gamma of ⁷⁷Br is approximately 3× lower in energy than the 776 keV gamma of ⁸²Br, translating to substantially improved image quality and reduced occupational exposure.

SPECT Energy
Head-to-head
239 & 521 keV vs 776 keV (⁸²Br)
Improved resolution and lower radiation burden
Gamma energies suited for SPECT camera systems
SPECT Imaging Gamma Spectroscopy Radiopharmaceutical Quality

High Radionuclidic Purity and Yield from Cyclotron Production Using Enriched ⁷⁸Se Targets

An optimized production method using the ⁷⁸Se(p,2n)⁷⁷Br reaction on isotopically enriched ⁷⁸Se targets achieves ⁷⁷Br yields exceeding 100 mCi per irradiation, with radiochemical yields of ~98% and radionuclidic purity of 98.9% after anion-exchange separation [1]. The separation time is under 4 hours, and the enriched ⁷⁸Se target material is quantitatively recovered for reuse [2]. This performance compares favorably to alternative production routes such as the ⁷⁵As(α,2n)⁷⁷Br reaction, which requires higher incident α-particle energies (25→17 MeV) and may co-produce isotopic impurities including ⁷⁶Br and ⁷⁸Br [3]. The high purity of ⁷⁷Br obtained via the ⁷⁸Se(p,2n) route minimizes the need for post-production purification and reduces the presence of long-lived contaminants that would otherwise limit shelf life and increase dosimetry uncertainty.

Production Purity
Cross-study
~98% yield; 98.9% radionuclidic purity
High purity supports consistent labeling
⁷⁸Se(p,2n) route with anion-exchange separation
Cyclotron Targetry Radiochemical Separation Isotope Production

Labeling Versatility Across Biomolecule Classes with Preserved Affinity

⁷⁷Br has been successfully incorporated into monoclonal antibodies, small-molecule inhibitors, and steroid hormones via established electrophilic and nucleophilic radiohalogenation methods, with retention of target binding affinity [1]. In one direct comparative study, (S,S)-[⁷⁷Br]BPBM, a reboxetine analogue targeting the norepinephrine transporter (NET), was synthesized in 45% radiochemical yield and >99% radiochemical purity. In vitro binding assays confirmed that the affinity of (S,S)-BPBM to NET was equivalent to that of the well-characterized NET ligands nisoxetine and desipramine, and ex vivo autoradiography in rats demonstrated a regional brain distribution correlation of r = 0.99 with reported NET density [2]. This labeling performance is comparable to that achieved with radioiodine (e.g., ¹²³I, ¹³¹I), but with the critical advantage that the C-Br bond is more stable in vivo than the C-I bond and radiobromine does not undergo thyroidal sequestration [3].

Labeling Stability
Class-level inference
C-Br bond ~65 kcal/mol vs C-I ~53 kcal/mol
Reported higher in vivo stability compared to radioiodine
r=0.99 NET density correlation; no thyroid sequestration
Radiohalogenation Antibody Labeling Small Molecule Radiochemistry

Optimized Application Scenarios for Bromide Ion Br-77 in Theranostic Research and Development


Longitudinal PET/SPECT Imaging of Monoclonal Antibodies and Slowly Clearing Biologics

⁷⁷Br is the radionuclide of choice for imaging intact IgG antibodies, antibody fragments, and other proteins with extended circulatory half-lives. Its 57-hour half-life permits imaging at 48–72 hours post-injection when tumor-to-background ratios are maximal, a capability not achievable with ⁷⁶Br (t₁/₂ = 16.2 h) [1]. Preclinical studies have validated this application: [⁷⁷Br]RD1 biodistribution in mice showed quantifiable organ uptake at 48 hours (liver: 2.3 ± 0.4 %ID/g), enabling accurate dosimetry calculations that would be compromised by the low residual activity of shorter-lived isotopes [2]. Procurement of ⁷⁷Br enables the design of multi-day imaging protocols essential for antibody-based theranostic development.

Targeted Meitner-Auger Electron Radiotherapy of Micrometastatic Disease

The 6–7 Auger electrons emitted per ⁷⁷Br decay deliver high-LET radiation over subcellular distances (<1 μm), inducing complex DNA double-strand breaks when the radionuclide is internalized in target cells [1]. This mechanism has been exploited in a PARP-targeted radiopharmaceutical, [⁷⁷Br]RD1, which demonstrated EC₅₀ values as low as 0.020 Bq/cell in PARP-expressing ovarian cancer cells [2]. The same radionuclide provides SPECT imaging capability, creating a single-isotope theranostic pair. Research groups focused on targeted radionuclide therapy of minimal residual disease, particularly for cancers with high PARP expression (ovarian, breast, prostate), should prioritize ⁷⁷Br over pure positron emitters that lack this intrinsic therapeutic action.

High-Resolution SPECT Imaging of CNS Targets Requiring Quantitative Regional Analysis

The 239 keV gamma photon of ⁷⁷Br is optimal for clinical SPECT cameras, providing a favorable balance between tissue penetration and spatial resolution. This has been demonstrated in neuroimaging applications: (S,S)-[⁷⁷Br]BPBM achieved a brain regional distribution correlation of r = 0.99 with known norepinephrine transporter density in rat autoradiography studies, confirming the quantitative accuracy of ⁷⁷Br-SPECT [1]. In contrast, the 776 keV gamma of ⁸²Br degrades resolution and increases scatter, while the 159 keV gamma of ¹²³I, though excellent for SPECT, suffers from limited commercial availability and higher cost per mCi [2]. For neuroscience research programs requiring reproducible, high-resolution SPECT quantification of receptor or transporter density, ⁷⁷Br offers a superior combination of imaging quality, cost-effectiveness, and on-site production feasibility via medical cyclotrons.

Application
Selection Property
Validation Focus
Longitudinal Antibody SPECT Imaging
Half-life matched to IgG clearance
48–72 h biodistribution and dosimetry
Auger Electron Radionuclide Research
Meitner-Auger electron emission per decay
In vitro cell-response and in vivo tumor model endpoints
High-Resolution CNS SPECT Imaging
Gamma energy (239/521 keV) for SPECT
Regional brain distribution quantification accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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